4-(2-Bromo-5-fluorophenyl)pyrrolidin-3-amine
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Overview
Description
4-(2-Bromo-5-fluorophenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 2-bromo-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-5-fluoroaniline with a suitable pyrrolidine precursor under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-fluorophenyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted derivatives .
Scientific Research Applications
4-(2-Bromo-5-fluorophenyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets and its potential biological activities.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring and the 2-bromo-5-fluorophenyl group contribute to its binding affinity and selectivity towards these targets. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-5-fluorophenyl)pyrrolidin-3-amine
- 4-(2-Bromo-5-chlorophenyl)pyrrolidin-3-amine
- 4-(2-Fluoro-5-methylphenyl)pyrrolidin-3-amine
Uniqueness
4-(2-Bromo-5-fluorophenyl)pyrrolidin-3-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This combination of substituents can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H12BrFN2 |
---|---|
Molecular Weight |
259.12 g/mol |
IUPAC Name |
4-(2-bromo-5-fluorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H12BrFN2/c11-9-2-1-6(12)3-7(9)8-4-14-5-10(8)13/h1-3,8,10,14H,4-5,13H2 |
InChI Key |
XLLKFZRVVUNBJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
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